molecular formula C17H11Cl2F3N2O B2837434 6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 477889-38-6

6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No. B2837434
CAS RN: 477889-38-6
M. Wt: 387.18
InChI Key: TWZSXJPEMKQZQL-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline (6,7-DCQ) is a small molecule with a wide range of applications in scientific research. It is a novel compound that has been studied extensively in recent years due to its unique properties. 6,7-DCQ has been used in various fields such as organic synthesis, biochemistry, pharmacology, and material science. In

Scientific Research Applications

Helical Structures and Chiral Ligands

Quinoxaline derivatives have been investigated for their ability to induce helical structures and act as chiral ligands. A study by Yamamoto, Adachi, and Suginome (2013) explored poly(quinoxaline-2,3-diyl)s bearing menthyloxymethyl side chains derived from (-)-menthol at specific positions on the quinoxaline ring. These polymers demonstrated unique helical structures and solvent-dependent inversion, serving as highly enantioselective chiral ligands in palladium-catalyzed reactions (Takeshi Yamamoto, Takumi Adachi, & M. Suginome, 2013).

Corrosion Inhibition

Quinoxaline compounds have been evaluated as corrosion inhibitors for metals. Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of certain quinoxaline derivatives for copper in nitric acid media. Their findings, consistent with experimental data, indicate that the molecular structure of quinoxalines significantly influences their efficiency as corrosion inhibitors (A. Zarrouk et al., 2014).

Organic Electronics and Photovoltaics

The development of organic electronic materials and photovoltaic devices has benefited from the incorporation of quinoxaline derivatives. Yin et al. (2016) designed new quinoxaline-containing compounds with adjustable lowest unoccupied molecular orbital (LUMO) distributions, demonstrating their potential as efficient electron transport materials in blue phosphorescent organic light-emitting diodes (Xiaojun Yin et al., 2016).

Antimicrobial and Antitubercular Activity

Research into the antimicrobial and antitubercular properties of quinoxaline derivatives has yielded promising results. El-Atawy et al. (2019) synthesized new 2,3-disubstituted quinoxalines and tested their antimicrobial activity against various bacterial and fungal strains, revealing significant antibacterial and antifungal effects (Mohamed A. El-Atawy et al., 2019).

Chemiluminescence and Photoinitiation

Quinoxaline derivatives have found application in chemiluminescence and as photosensitizers. Samadi-Maybodi, Akhoondi, and Chaichi (2010) studied quinoxaline derivatives as green fluorophores in a peroxyoxalate-H2O2 chemiluminescence system, demonstrating their efficiency in producing green light (A. Samadi-Maybodi et al., 2010).

properties

IUPAC Name

6,7-dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N2O/c1-8-4-3-5-14(9(8)2)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZSXJPEMKQZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline

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